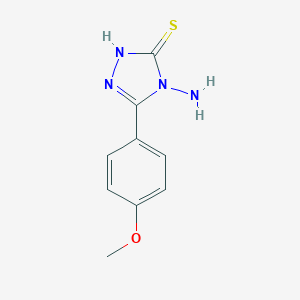

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Beschreibung

Eigenschaften

IUPAC Name |

4-amino-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4OS/c1-14-7-4-2-6(3-5-7)8-11-12-9(15)13(8)10/h2-5H,10H2,1H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNMOXHUUEHEKLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30370687 | |

| Record name | 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36209-49-1 | |

| Record name | 4-Amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30370687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol chemical properties

An In-Depth Technical Guide to the Chemical Properties of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Foreword: The 1,2,4-Triazole Scaffold in Modern Drug Discovery

To the dedicated researcher, scientist, or drug development professional, the pursuit of novel molecular architectures with therapeutic potential is a central endeavor. Among the vast landscape of heterocyclic chemistry, the 1,2,4-triazole ring system stands out as a "privileged scaffold." Its unique combination of features—hydrogen bonding capabilities, dipole character, and metabolic stability—has made it a cornerstone in the design of numerous clinically successful drugs.[1] Molecules incorporating this five-membered ring are found in antifungal agents (e.g., fluconazole), anticancer therapies (e.g., anastrozole), and antiviral medications (e.g., ribavirin).[1][2]

This guide focuses on a specific, highly functionalized derivative: 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol . The presence of the 4-amino and 3-thiol groups on the triazole core imparts significant chemical reactivity and opens a gateway for diverse structural modifications. The 5-(4-methoxyphenyl) substituent further tunes the molecule's electronic and steric properties, influencing its biological interactions. Understanding the fundamental chemical properties of this compound is paramount for harnessing its full potential as a building block in medicinal chemistry and materials science. This document serves as a comprehensive technical resource, synthesizing available data to provide a holistic view of its synthesis, characterization, reactivity, and therapeutic promise.

Core Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its basic physicochemical data. These properties govern its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| IUPAC Name | 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | PubChem |

| Alternate Name | 4-amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | PubChem[3] |

| CAS Number | 36209-49-1 | PubChem[3] |

| Molecular Formula | C₉H₁₀N₄OS | PubChem[3] |

| Molecular Weight | 222.27 g/mol | PubChem[3] |

| Solubility | Excellent solubility in DMSO | Inferred from analogs[4] |

| XLogP3-AA | 0.9 | PubChem[3] |

| Hydrogen Bond Donors | 2 | PubChem[3] |

| Hydrogen Bond Acceptors | 4 | PubChem[3] |

Synthesis Pathway and Experimental Protocol

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established, multi-step process that offers high yields and purity.[5][6] The general strategy involves the formation of a key dithiocarbazinate intermediate followed by a cyclization reaction with hydrazine.

General Synthetic Workflow

The synthesis logically proceeds through three primary stages starting from the readily available 4-methoxybenzoic acid.

Caption: Thiol-Thione tautomeric equilibrium.

This tautomerism provides two key reactive sites:

-

The Thiol/Thione Group: The sulfur atom can be readily alkylated or acylated to generate a diverse library of S-substituted derivatives, which is a common strategy in drug development to modulate potency and pharmacokinetic properties. [7]2. The 4-Amino Group: This primary amine is a potent nucleophile and can react with various aldehydes and ketones to form Schiff bases (azomethines). [8][9]These Schiff bases can serve as intermediates for synthesizing more complex heterocyclic systems, such as thiazolidinones. [10]

Potential Applications in Drug Development

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold is a recurring motif in compounds exhibiting a wide spectrum of biological activities. This suggests its utility as a versatile starting point for the development of new therapeutic agents.

-

Antitubercular Activity: A derivative, 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol, has shown promising activity against both sensitive and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. [11]Computational studies suggest that these compounds may act by inhibiting β-ketoacyl ACP synthase I (KasA), an essential enzyme in mycobacterial cell wall synthesis. [11]* Antimicrobial and Antifungal Activity: The 1,2,4-triazole nucleus is famously present in leading antifungal drugs. [1]Various derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated significant antimicrobial and antifungal properties. [5][12]The presence of electron-donating groups like the methoxy (-OCH₃) group on the phenyl ring can enhance this activity. [13]* Anticancer Activity: Triazole derivatives have been investigated as anticancer agents. [2][4]Their mechanism of action can vary, but some have been shown to inhibit key enzymes involved in cancer cell proliferation.

-

Antioxidant Activity: The ability to scavenge free radicals is another reported property of this class of compounds. [10][14]The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. [10][14]

Safety and Handling

Based on GHS classifications for the title compound and its close analogs, appropriate safety measures are required.

-

Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [3][15]* Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Follow standard laboratory safety protocols for handling chemical reagents.

-

Conclusion

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is more than just a chemical compound; it is a versatile platform for innovation in drug discovery and materials science. Its well-defined synthesis, rich chemical reactivity centered on the amino and thiol groups, and the proven biological relevance of its core scaffold make it an exceptionally valuable building block. For researchers and scientists, this molecule offers a reliable starting point for creating diverse chemical libraries aimed at tackling significant health challenges, from infectious diseases to cancer. A thorough understanding of its fundamental chemical properties, as detailed in this guide, is the critical first step in unlocking its full scientific and therapeutic potential.

References

-

Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Current issues in pharmacy and medicine. (2021-10-25). [Link]

-

Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo. (2025-06-30). [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. (2014-03). [Link]

-

Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science. (2021-06-01). [Link]

-

Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. ResearchGate. (2018-03-06). [Link]

-

Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3-Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics. MDPI. (2020-08-31). [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

-

4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

-

4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. PubChem. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. MDPI. [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. PMC - PubMed Central. [Link]

-

Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives. PubMed. [Link]

-

Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. (2004-01-31). [Link]

-

Synthesis methods of 1,2,4-triazole-3-thiones: review. ScienceGate. (2024-06-14). [Link]

-

1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS. DergiPark. (2021-09-30). [Link]

-

Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. ResearchGate. (2019-12-01). [Link]

Sources

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol | C9H10N4OS | CID 2735356 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. Istanbul University Press [iupress.istanbul.edu.tr]

- 6. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 7. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 8. Synthesis of some new 4,5-substituted-4H-1,2,4-triazole-3-thiol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives [mdpi.com]

- 14. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 15. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unequivocal identification of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. This molecule, built upon the privileged 1,2,4-triazole scaffold, is of significant interest to researchers in medicinal chemistry and drug development due to the broad biological activities associated with this class of compounds. This document synthesizes data from analogous structures and first-principle spectroscopic theory to present a predictive and interpretive framework for its characterization. We delve into the causality behind experimental choices, such as solvent selection and ionization techniques, to provide a field-proven perspective on obtaining and interpreting high-quality data.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry, renowned for its metabolic stability and ability to engage in diverse biological interactions. Derivatives of this scaffold have demonstrated a remarkable spectrum of pharmacological activities, including antifungal, antibacterial, anticancer, and anticonvulsant properties[1]. The title compound, 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol (Molecular Formula: C₉H₁₀N₄OS), combines this potent core with functional groups—an aromatic methoxy moiety, a reactive amino group, and a versatile thiol/thione—that enhance its potential for drug development.

Accurate and comprehensive structural elucidation is the bedrock of chemical and pharmaceutical research. Spectroscopic techniques like NMR, IR, and MS are indispensable tools that, when used in concert, provide an unambiguous confirmation of a molecule's identity and purity. This guide explains how to interpret the specific spectral signatures of this compound.

Figure 1: Chemical Structure of the Title Compound.

The Critical Role of Thiol-Thione Tautomerism

A foundational concept for interpreting the spectroscopy of this molecule is its existence in a tautomeric equilibrium between the thiol and thione forms. In solution and solid states, the equilibrium predominantly favors the thione form, 4-amino-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione[2][3]. This is a critical insight, as the spectroscopic data will reflect the structure of this dominant tautomer.

-

Thiol Form: Contains a C-S single bond and an S-H proton.

-

Thione Form: Contains a C=S double bond (thiocarbonyl) and an N-H proton on the triazole ring.

Quantum chemical studies consistently show the thione form to be the more stable species in the gas phase[3]. This stability is often enhanced in polar solvents. The choice of spectroscopic techniques and parameters is guided by the need to identify the signatures of this thione tautomer.

Figure 2: Thiol-Thione Tautomeric Equilibrium.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the detailed molecular structure in solution. The choice of solvent is paramount; deuterated dimethyl sulfoxide (DMSO-d₆) is ideal as it readily dissolves the compound and is less prone to exchanging with labile N-H and S-H protons, allowing for their observation.

Proton (¹H) NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum provides a proton census of the molecule. We predict the spectrum based on data from the closely related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, which shows characteristic signals for the amino and triazole protons in DMSO-d₆[4]. The key diagnostic signal is the highly deshielded N-H proton, confirming the dominant thione tautomer[5].

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Insights & Rationale |

| Triazole N-H | 13.0 - 14.0 | Broad Singlet | 1H | Diagnostic for Thione Form . This proton is attached to the triazole ring nitrogen and is highly deshielded. Its presence strongly indicates the predominance of the thione tautomer[5]. |

| Aromatic (H-2', H-6') | 7.6 - 7.8 | Doublet | 2H | Protons ortho to the triazole ring. |

| Aromatic (H-3', H-5') | 6.9 - 7.1 | Doublet | 2H | Protons ortho to the methoxy group, shielded by its electron-donating effect. |

| Amino (NH₂) | 5.7 - 5.9 | Broad Singlet | 2H | Labile protons of the 4-amino group. The broadness is due to quadrupole effects and potential exchange. Signal is D₂O exchangeable. Corresponds to the 5.83 ppm signal in the phenyl analog[4]. |

| Methoxy (OCH₃) | ~ 3.8 | Singlet | 3H | Characteristic chemical shift for an aryl methoxy group. |

Carbon-13 (¹³C) NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum reveals the carbon skeleton. The most informative signal is that of the C3 carbon of the triazole ring. For the thione tautomer, this carbon is a thiocarbonyl (C=S) and resonates at a significantly downfield chemical shift, typically >165 ppm. This is a definitive marker distinguishing it from the thiol tautomer's C-S carbon.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights & Rationale |

| C3 (C=S) | 168 - 172 | Most Diagnostic Signal . Confirms the thione tautomer. A C=S carbon is highly deshielded. A related structure shows this signal at 171.7 ppm[2]. |

| C5 | 150 - 155 | The other triazole ring carbon, attached to the aryl group. |

| Aromatic (C-4') | 159 - 162 | Quaternary carbon attached to the electron-donating OCH₃ group. |

| Aromatic (C-2', C-6') | 128 - 130 | Aromatic CH carbons. |

| Aromatic (C-1') | 120 - 125 | Quaternary carbon attached to the triazole ring. |

| Aromatic (C-3', C-5') | 114 - 116 | Aromatic CH carbons shielded by the OCH₃ group. |

| Methoxy (OCH₃) | 55 - 56 | Typical chemical shift for an aryl methoxy carbon. |

Infrared (IR) Spectroscopy

Expertise & Causality: IR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is expected to be dominated by absorptions from the N-H and C=S groups of the thione tautomer. The presence of two distinct bands in the N-H stretching region is a classic signature of a primary amine (-NH₂).

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Key Insights & Rationale |

| N-H (Amino) | 3300 - 3450 | Medium | Two distinct bands (asymmetric and symmetric stretching) are expected for the primary amino group. A similar compound shows peaks at 3452 and 3298 cm⁻¹[6]. |

| N-H (Triazole) | 3100 - 3200 | Medium, Broad | Stretching vibration of the N-H group within the triazole ring of the thione tautomer. |

| C-H (Aromatic) | 3000 - 3100 | Medium-Weak | Stretching of sp² C-H bonds in the phenyl ring. |

| C-H (Aliphatic) | 2850 - 2980 | Medium-Weak | Stretching of sp³ C-H bonds in the methoxy group. |

| S-H (Thiol) | ~2550 | Weak / Absent | While a weak S-H stretch might appear, its absence is strong evidence for the predominance of the thione form. |

| C=N (Triazole) | 1600 - 1640 | Strong | Stretching vibration of the endocyclic C=N bond. |

| C=C (Aromatic) | 1450 - 1600 | Medium-Strong | Phenyl ring skeletal vibrations. |

| C=S (Thione) | 1050 - 1250 | Medium-Strong | Thiocarbonyl stretch. This band can be coupled with other vibrations, making it less isolated but still a key feature. |

| C-O (Ether) | 1230 - 1270 (asym) & 1020-1050 (sym) | Strong | Asymmetric and symmetric C-O-C stretching of the aryl ether. |

Mass Spectrometry (MS)

Expertise & Causality: High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition. Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that typically yields the protonated molecule [M+H]⁺, minimizing fragmentation and providing a clear molecular weight.

Predicted High-Resolution Mass:

-

Molecular Formula: C₉H₁₀N₄OS

-

Exact Mass: 222.0575

-

Expected Ion (ESI+): [M+H]⁺ = 223.0648

Fragmentation Analysis: Tandem MS (MS/MS) can be used to induce fragmentation of the parent ion, providing further structural proof. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.

Figure 3: Plausible ESI-MS Fragmentation Pathway.

Experimental Protocols: A Self-Validating System

Trustworthiness: The following protocols are designed to generate high-quality, reproducible data. Each step includes rationale to ensure the integrity of the results.

Protocol 1: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the compound.

-

Solvent Selection: Dissolve the sample in ~0.7 mL of high-purity DMSO-d₆. Rationale: DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and its high boiling point, which minimizes evaporation. It also shifts the residual water peak away from analyte signals.

-

Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution. A clear, particulate-free solution is required.

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum on a ≥400 MHz spectrometer.

-

Include a D₂O exchange experiment: Add one drop of D₂O, shake, and re-acquire the spectrum. Self-Validation: The disappearance of the N-H and NH₂ signals upon D₂O addition confirms their assignment as labile protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. An adequate number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.

-

Optionally, run a DEPT-135 experiment. Self-Validation: DEPT-135 will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, confirming carbon types.

-

Protocol 2: IR Spectroscopy (ATR Method)

-

Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean with isopropanol and acquire a background spectrum. Rationale: This step subtracts atmospheric (CO₂, H₂O) and crystal surface absorptions from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹. Self-Validation: The spectrum should show a stable, flat baseline outside of absorption regions and characteristic absorbances as predicted in the table above.

Protocol 3: High-Resolution Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL. Rationale: Dilution prevents detector saturation and promotes efficient ionization.

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard immediately before the run. Rationale: Calibration ensures high mass accuracy, which is critical for confirming the elemental composition.

-

Method Setup: Infuse the sample into the ESI source in positive ion mode. Set the fragmentor voltage to a low value to minimize in-source fragmentation and maximize the abundance of the [M+H]⁺ ion.

-

Data Acquisition: Acquire the full scan mass spectrum.

-

MS/MS Analysis (Optional): Perform a product ion scan by selecting the [M+H]⁺ ion (m/z 223.06) as the precursor. Self-Validation: The measured mass of the [M+H]⁺ ion should be within 5 ppm of the calculated theoretical mass. The observed fragments should be consistent with the proposed structure.

Conclusion

The structural confirmation of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol relies on a synergistic interpretation of NMR, IR, and MS data. The key diagnostic features are the downfield ¹H and ¹³C NMR signals (N-H at ~13-14 ppm and C=S at ~170 ppm, respectively), which provide definitive evidence for the dominant thione tautomer. IR spectroscopy corroborates this with characteristic N-H and C=N stretches, while HRMS confirms the elemental composition with high accuracy. Adherence to the detailed protocols ensures the generation of reliable and defensible data, a prerequisite for advancing this promising compound in any research or drug development pipeline.

References

-

Ginekologia i Poloznictwo. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Retrieved from [Link]

-

ResearchGate. (2020). Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. Retrieved from [Link]

-

Indus Journal of Bioscience Research. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]

-

Journal of Chemistry. (2021). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Retrieved from [Link]

-

Current issues in pharmacy and medicine. (2021). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

Istanbul University Press. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]

-

MDPI. (2022). (R,S)-2-{[4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl] thio}-1-phenyl-1-ethanol. Retrieved from [Link]

-

MDPI. (2022). 4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives. Retrieved from [Link]

-

Preprints.org. (2023). Synthesis and Crystal Structure of 2-((4-Amino-5-((2,4-Dichlorophenoxy)Methyl)-4H-1,2,4-Triazol-3-yl)Thio)-1-(5-Methyl-1-(4-Nitrophenyl)-1H-1,2,3-Triazol-4-yl)Ethan-1-one. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2015). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. Retrieved from [Link]

-

SARJ. (2014). STUDIES ON PHYSICOCHEMICAL PROPERTIES OF 4-AMINO-5-(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL SCHIFF BASES. Retrieved from [Link]

-

The Journal of Physical Chemistry A. (2001). Theoretical Studies of the Structure, Tautomerism, and Vibrational Spectra of 3-Amino-5-nitro-1,2,4-triazole. Retrieved from [Link]

-

ResearchGate. (2018). Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. Retrieved from [Link]

-

ResearchGate. (2013). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Retrieved from [Link]

-

ResearchGate. (2013). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. Retrieved from [Link]

-

PMC. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved from [Link]

Sources

Strategic In Silico ADME Profiling of Novel 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives for Accelerated Drug Discovery

An In-Depth Technical Guide:

Authored by: A Senior Application Scientist

Executive Summary

The journey of a novel chemical entity from laboratory bench to patient bedside is fraught with challenges, with a significant number of promising candidates failing due to suboptimal pharmacokinetic properties.[1][2][3] Early and accurate prediction of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is therefore not just advantageous, but critical for mitigating late-stage attrition and de-risking drug development pipelines.[4] This guide provides a comprehensive, technically-grounded framework for the in silico ADME prediction of a promising class of heterocyclic compounds: novel 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. These scaffolds are of significant interest due to their diverse and potent biological activities.[5][6][7] By leveraging a suite of validated computational tools and methodologies, researchers can gain profound insights into the drug-like potential of these derivatives, enabling data-driven decisions for lead optimization and candidate selection.

Introduction: The Imperative of Early ADME Assessment

The high cost and protracted timelines of pharmaceutical R&D necessitate a paradigm shift towards predictive, front-loaded drug discovery. Historically, ADME properties were evaluated late in the development process, leading to costly failures of compounds that, while potent, were not bioavailable or possessed unfavorable metabolic profiles. The advent of robust in silico modeling has revolutionized this landscape, offering a rapid and cost-effective means to evaluate thousands of compounds for their ADME liabilities before significant resources are invested.[1][4]

The 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol scaffold represents a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities.[5][6][7] However, the inherent physicochemical properties of the triazole ring system and its substituents can significantly influence their pharmacokinetic behavior.[8][9][10] A proactive, computationally-driven ADME assessment is therefore essential to guide the rational design of derivatives with optimal therapeutic potential.

Foundational Principles: Physicochemical Properties and Drug-Likeness

Before delving into specific ADME endpoints, it is crucial to establish a baseline understanding of the fundamental physicochemical properties that govern a molecule's behavior in a biological system. These properties are often encapsulated in the concept of "drug-likeness," a qualitative assessment of a compound's suitability for oral administration.

Lipinski's Rule of Five: A Guiding Heuristic

Pioneered by Christopher A. Lipinski, the "Rule of Five" (Ro5) provides a set of simple, yet powerful, guidelines for predicting oral bioavailability.[11][12][13] The rule posits that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

It is critical to recognize that Ro5 is a guideline, not an immutable law; many successful drugs, particularly those that are substrates for active transporters, fall outside these parameters.[12][15] Nevertheless, it serves as an invaluable first-pass filter for prioritizing compounds within a chemical series.

Beyond Lipinski: Other Key Physicochemical Descriptors

While Ro5 provides a solid foundation, a more nuanced understanding of drug-likeness can be achieved by considering additional descriptors:

-

Topological Polar Surface Area (TPSA): TPSA is a descriptor that correlates well with passive molecular transport through membranes. Generally, a TPSA of ≤ 140 Ų is considered favorable for good oral bioavailability.

-

Aqueous Solubility (LogS): A compound must be in solution to be absorbed. Poor aqueous solubility is a major hurdle for oral drug development. In silico models can provide reliable estimates of LogS, guiding formulation strategies and structural modifications.

-

pKa: The ionization state of a molecule at physiological pH (pKa) profoundly impacts its solubility, permeability, and interaction with biological targets. Understanding the pKa of the triazole core and its substituents is essential for predicting its behavior in vivo.

A Step-by-Step In Silico ADME Prediction Workflow

This section outlines a detailed, field-proven workflow for the comprehensive in silico ADME profiling of novel 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives. This workflow is designed to be iterative, with insights from each step informing subsequent analyses and, ultimately, the design of new, improved analogs.

Caption: A multi-phase workflow for in silico ADME prediction.

Recommended Computational Tools

A variety of robust and well-validated computational tools are available for ADME prediction. For the purposes of this guide, we will focus on a selection of freely accessible and widely used platforms:

-

SwissADME: A user-friendly web server that provides a comprehensive analysis of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness.[16]

-

pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties.[17]

-

ADMETlab 2.0: A web server for the prediction of ADMET properties, featuring a large and curated dataset.[18]

-

admetSAR: A tool for predicting ADMET properties of drug candidates and environmental chemicals.[19]

Experimental Protocol: In Silico ADME Profiling

Objective: To computationally evaluate the ADME properties of a series of novel 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives.

Materials:

-

A set of 2D structures of the triazole derivatives in SMILES or SDF format.

-

Access to the aforementioned web-based ADME prediction tools.

Methodology:

-

Compound Preparation:

-

Ensure the chemical structures are accurately drawn and standardized.

-

Convert the structures to the required input format (SMILES is generally preferred for its simplicity).

-

-

Physicochemical Property and Drug-Likeness Analysis (using SwissADME):

-

Navigate to the SwissADME web server.

-

Input the SMILES strings of the triazole derivatives into the query box.

-

Initiate the calculation.

-

Analyze the output, paying close attention to the Lipinski's Rule of Five parameters, TPSA, and LogS values.

-

Record the results in a structured table for comparative analysis.

-

-

Absorption and Distribution Prediction (using pkCSM and ADMETlab 2.0):

-

Individually submit the SMILES strings to both the pkCSM and ADMETlab 2.0 platforms.

-

From the pkCSM output, record the predicted values for:

-

Water Solubility (LogS)

-

Caco-2 Permeability

-

Intestinal Absorption (Human) (%)

-

Blood-Brain Barrier (BBB) Permeability (logBB)

-

Plasma Protein Binding (%)

-

-

From the ADMETlab 2.0 output, cross-validate the predictions for the same parameters.

-

Compile the data into a comparative table.

-

-

Metabolism Prediction (using pkCSM and SwissADME):

-

On the pkCSM platform, analyze the "Metabolism" section to identify predicted substrates and inhibitors of key Cytochrome P450 (CYP) isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The triazole moiety itself can interact with the heme iron of CYP enzymes, making this a critical assessment.[8][20][21][22][23]

-

Utilize the "Bioavailability Radar" in SwissADME for a visual representation of the drug-likeness profile, which includes considerations for metabolic stability.

-

Document any potential CYP inhibition liabilities.

-

-

Toxicity Prediction (using pkCSM and admetSAR):

-

On the pkCSM platform, evaluate the "Toxicity" predictions, specifically:

-

AMES Toxicity (mutagenicity)

-

hERG I Inhibition (cardiotoxicity)

-

Hepatotoxicity

-

-

Cross-reference the hERG inhibition prediction with admetSAR for a consensus view. The potential for hERG channel blockade is a major safety concern in drug development.[24][25][26][27][28]

-

Summarize the toxicity flags for each compound.

-

Data Interpretation and Integrated Analysis

The true power of in silico ADME prediction lies not in the individual data points, but in the integrated analysis of the complete profile. The goal is to identify compounds that strike a balance between desired potency and a favorable ADME profile.

Summarizing Quantitative Data

For clarity and ease of comparison, all predicted quantitative data should be compiled into a master table.

Table 1: Example In Silico ADME Profile for Novel 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Derivatives

| Compound ID | MW (Da) | LogP | HBD | HBA | TPSA (Ų) | LogS | GI Absorption (%) | BBB Permeable | CYP3A4 Inhibitor | hERG Blocker |

| Lead-01 | 450.2 | 3.8 | 2 | 6 | 110.5 | -3.5 | High | No | Yes | No |

| Lead-02 | 480.5 | 4.5 | 3 | 7 | 125.1 | -4.2 | High | No | No | No |

| Lead-03 | 510.1 | 5.2 | 1 | 5 | 95.8 | -5.1 | Moderate | Yes | No | Yes |

| Control | 350.4 | 2.5 | 1 | 4 | 80.2 | -2.1 | High | No | No | No |

Visualizing Key Relationships

Graphviz diagrams can be employed to visualize the decision-making process based on the integrated ADME profile.

Caption: A decision tree for prioritizing lead compounds.

Bridging the Gap: From In Silico Prediction to In Vitro Validation

While in silico models provide invaluable guidance, they are not a substitute for experimental validation.[29][30][31][32][33] The predictions generated from this workflow should be used to prioritize a smaller, more manageable set of compounds for in vitro ADME assays.

Key In Vitro Validation Assays

-

Solubility: Thermodynamic or kinetic solubility assays.

-

Permeability: Caco-2 or PAMPA assays to assess intestinal permeability.

-

Metabolic Stability: Incubation with liver microsomes or hepatocytes to determine intrinsic clearance.

-

CYP Inhibition: IC50 determination for key CYP isoforms.

-

Plasma Protein Binding: Equilibrium dialysis or ultracentrifugation.

-

hERG Liability: Patch-clamp electrophysiology.

The correlation between in silico predictions and in vitro data will not only validate the computational models for the specific chemical series but also refine the predictive power for future iterations of compound design.

Conclusion and Future Directions

The integration of sophisticated in silico ADME prediction tools into the early stages of drug discovery is no longer a novelty but a necessity. For novel chemical series such as 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives, this computational-first approach enables a more rational and resource-efficient path towards the identification of viable drug candidates. By systematically evaluating drug-likeness, absorption, distribution, metabolism, and toxicity profiles, researchers can "fail fast and fail cheap," focusing their synthetic efforts on compounds with the highest probability of success. As machine learning and artificial intelligence continue to advance, the accuracy and scope of in silico ADME prediction will undoubtedly expand, further accelerating the delivery of safe and effective medicines to patients in need.[2][4][34]

References

-

Lipinski's rule of five. In: Wikipedia. ; 2023. [Link]

-

1,2,3-Triazole-Heme Interactions in Cytochrome P450. PubMed Central (PMC). [Link]

-

ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]

-

Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. ResearchGate. [Link]

-

In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs. [Link]

-

In Silico ADME Methods Used in the Evaluation of Natural Products. MDPI. [Link]

-

The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. PubMed Central (PMC). [Link]

-

Structural analysis of hERG channel blockers and the implications for drug design. PubMed. [Link]

-

Molecular dynamics of hERG channel: insights into understanding the binding of small molecules for detuning cardiotoxicity. Taylor & Francis Online. [Link]

-

In Vitro ADME Assays and Services. Charles River. [Link]

-

Lipinski Rule of Five. SCFBio. [Link]

-

Interspecies Comparison of Pharmacokinetics of the Novel Triazole Antifungal Agent SYN-2869 and Its Derivatives. PubMed Central (PMC). [Link]

-

Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson OPEN. [Link]

-

Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives | Request PDF. ResearchGate. [Link]

-

Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. National Institutes of Health (NIH). [Link]

-

The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery. PubMed Central (PMC). [Link]

-

(PDF) ADMET in silico modelling: Towards prediction paradise? ResearchGate. [Link]

-

Structural modeling of the hERG potassium channel and associated drug interactions. Frontiers. [Link]

-

(PDF) Computational Intelligence Methods for ADMET Prediction. ResearchGate. [Link]

-

Summary of major pharmacokinetic characteristics of oral triazole... ResearchGate. [Link]

-

Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450 | Request PDF. ResearchGate. [Link]

-

Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H- 1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. [Link]

-

In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics. [Link]

-

Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity. PubMed. [Link]

-

lipinski rule of five. Lecture Notes. [Link]

-

4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment: experimental and theoretical studies. PubMed Central (PMC). [Link]

-

Clinical Pharmacokinetics of Triazoles in Pediatric Patients. University of Groningen. [Link]

-

In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. NCBI Bookshelf. [Link]

-

SwissADME. SwissADME. [Link]

-

In Vitro ADME Studies. PharmaLegacy. [Link]

-

The Rule of 5 - Two decades later. Sygnature Discovery. [Link]

-

Modulation of hERG potassium channels by a novel small molecule activator. PubMed Central (PMC). [Link]

-

Pharmacokinetics and Pharmacodynamic Properties of Triazole Antifungals. ResearchGate. [Link]

-

Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch. [Link]

-

BDDCS, the Rule of 5 and Drugability. PubMed Central (PMC). [Link]

-

(PDF) Inhibition of Cytochromes P450 by Antifungal Imidazole Derivatives. ResearchGate. [Link]

-

Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. MDPI. [Link]

-

Dynamics of hERG Closure Allow Novel Insights into hERG Blocking by Small Molecules. ACS Publications. [Link]

-

Synthesis, molecular docking, and ADME analysis of a series of 4-amino-3,5-dimethyl-1,2,4-triazole derivatives. Zaporizhzhia State Medical and Pharmaceutical University. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. drugpatentwatch.com [drugpatentwatch.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. pnrjournal.com [pnrjournal.com]

- 8. The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. research.rug.nl [research.rug.nl]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. lecture-notes.tiu.edu.iq [lecture-notes.tiu.edu.iq]

- 13. sygnaturediscovery.com [sygnaturediscovery.com]

- 14. Lipinski Rule of Five [scfbio-iitd.res.in]

- 15. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 16. SwissADME [swissadme.ch]

- 17. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 18. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. 1,2,3-Triazole-Heme Interactions in Cytochrome P450: Functionally Competent Triazole-Water- Heme Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 21. open.clemson.edu [open.clemson.edu]

- 22. researchgate.net [researchgate.net]

- 23. Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Structural analysis of hERG channel blockers and the implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. tandfonline.com [tandfonline.com]

- 26. Frontiers | Structural modeling of the hERG potassium channel and associated drug interactions [frontiersin.org]

- 27. Modulation of hERG potassium channels by a novel small molecule activator - PMC [pmc.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]

- 30. criver.com [criver.com]

- 31. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 32. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 33. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]

- 34. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

Methodological & Application

Revolutionizing Heterocyclic Synthesis: A Guide to Microwave-Assisted S-Alkylation of 4-Amino-1,2,4-triazole-3-thiol

Introduction: The Paradigm Shift in Synthetic Chemistry with Microwave Assistance

In the relentless pursuit of novel therapeutic agents, the 1,2,4-triazole scaffold stands out as a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. The functionalization of this privileged heterocycle is of paramount importance, and the synthesis of its S-derivatives has traditionally been a time-consuming process. The advent of microwave-assisted organic synthesis (MAOS) has, however, heralded a new era of efficiency and rapidity in chemical transformations.[1][2] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the microwave-assisted synthesis of S-derivatives of 4-amino-1,2,4-triazole-3-thiol, a key intermediate for a diverse range of bioactive molecules.

Microwave-assisted synthesis leverages the ability of polar molecules to efficiently convert electromagnetic energy into heat.[3] This direct and uniform heating of the reaction mixture, as opposed to the slower conductive heating of conventional methods, dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes.[3][4] This acceleration not only enhances productivity but also frequently leads to higher yields and purer products, minimizing the formation of byproducts.

This guide will provide a detailed exploration of the underlying principles of MAOS, step-by-step protocols for the synthesis of the starting material and its subsequent S-alkylation under microwave irradiation, a comparative analysis with conventional heating methods, and comprehensive characterization techniques for the resulting S-derivatives.

The Core Reaction: Synthesis of 4-Amino-1,2,4-triazole-3-thiol

The journey into the synthesis of S-derivatives begins with the efficient preparation of the foundational molecule, 4-amino-1,2,4-triazole-3-thiol. This is typically achieved through the cyclization of thiocarbohydrazide with a suitable carboxylic acid or its derivative. While conventional methods for this synthesis are well-established, microwave irradiation can also be employed to expedite this initial step.[5]

A general and efficient method involves the reaction of thiocarbohydrazide with formic acid. This acid-catalyzed condensation and subsequent cyclization readily forms the desired triazole ring.

Protocol for the Synthesis of 4-Amino-1,2,4-triazole-3-thiol

Materials:

-

Thiocarbohydrazide

-

Formic acid (85%)

-

Ethanol

-

Microwave synthesis reactor

-

Standard laboratory glassware

Procedure:

-

In a microwave process vial, combine thiocarbohydrazide (1 equivalent) and formic acid (3-4 equivalents).

-

Add a minimal amount of a microwave-transparent solvent like ethanol to ensure homogeneity.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a constant power (e.g., 200-300 W) for a short duration (typically 5-15 minutes), with a target temperature of 100-120°C.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent like ethanol or water to yield a white crystalline solid.

Microwave-Assisted S-Alkylation: The Heart of the Protocol

The pivotal step in generating a library of diverse compounds is the S-alkylation of the 4-amino-1,2,4-triazole-3-thiol. The thiol group in the 3-position is a soft nucleophile and readily reacts with various electrophiles, such as alkyl and aryl halides, to form a stable thioether linkage. Microwave irradiation significantly accelerates this S-alkylation reaction, providing a rapid and efficient route to the desired derivatives.

The general reaction scheme is as follows:

General Reaction Scheme for S-Alkylation

Detailed Protocol for Microwave-Assisted S-Alkylation

This protocol provides a general framework for the S-alkylation of 4-amino-1,2,4-triazole-3-thiol. Optimization of reaction conditions may be necessary for different alkylating or arylating agents.

Materials:

-

4-Amino-1,2,4-triazole-3-thiol

-

Alkyl or aryl halide (e.g., benzyl chloride, 4-chlorobenzyl chloride, ethyl bromide)

-

Base (e.g., potassium carbonate, sodium hydroxide, triethylamine)

-

Solvent (e.g., ethanol, isopropanol, DMF)

-

Microwave synthesis reactor

-

Microwave process vials with stir bars

Procedure:

-

Preparation: In a microwave process vial, dissolve 4-amino-1,2,4-triazole-3-thiol (1 equivalent) in a suitable solvent (e.g., 5 mL of ethanol).

-

Addition of Base: Add the base (1.1-1.5 equivalents). The choice of base can influence the reaction rate and yield. For solid bases like potassium carbonate, ensure good stirring.

-

Addition of Electrophile: Add the alkyl or aryl halide (1.1 equivalents) to the reaction mixture.

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a specified power and temperature for a short duration. Typical conditions are:

-

Power: 100-400 W

-

Temperature: 80-150°C

-

Time: 2-15 minutes

-

-

Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the vial to room temperature. If a precipitate has formed, filter the solid and wash it with cold solvent. If the product is in solution, the solvent can be removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.

Comparative Analysis: Microwave vs. Conventional Heating

The advantages of microwave-assisted synthesis become evident when compared to traditional conventional heating methods. The following table summarizes typical differences observed in the S-alkylation of 4-amino-1,2,4-triazole-3-thiol.

| Parameter | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Reaction Time | Several hours (e.g., 4-12 h) | Minutes (e.g., 2-15 min) | [1][4] |

| Yield | Moderate to good (e.g., 60-80%) | Good to excellent (e.g., 80-95%) | [6] |

| Energy Consumption | High | Low | [2] |

| Product Purity | Often requires extensive purification | Generally higher purity, less byproducts | |

| Process Control | Less precise temperature control | Precise and uniform temperature control | [3] |

The dramatic reduction in reaction time and improvement in yield highlight the efficiency of MAOS for this transformation.[1]

Characterization of S-Derivatives

The synthesized S-derivatives of 4-amino-1,2,4-triazole-3-thiol should be thoroughly characterized to confirm their structure and purity. The following techniques are essential:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The disappearance of the S-H proton signal (typically a broad singlet) and the appearance of new signals corresponding to the alkyl or aryl group attached to the sulfur atom are key indicators of a successful reaction. The chemical shifts and coupling patterns of the triazole ring protons and the amino group protons should also be analyzed.[7][8]

-

¹³C NMR: The carbon signals of the newly introduced S-substituent and the shifts in the triazole ring carbons provide further structural confirmation.[7]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group, C=N stretching of the triazole ring, and the absence of the S-H stretching band.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound, confirming the addition of the S-substituent.

Example Spectral Data for S-benzyl-4-amino-1,2,4-triazole-3-thiol:

-

¹H NMR (DMSO-d₆, δ ppm): ~4.3 (s, 2H, S-CH₂), ~5.6 (s, 2H, NH₂), ~7.3-7.5 (m, 5H, Ar-H), ~8.5 (s, 1H, triazole C-H), ~13.5 (br s, 1H, triazole N-H).

-

¹³C NMR (DMSO-d₆, δ ppm): ~35 (S-CH₂), ~127-130 (aromatic carbons), ~137 (aromatic C-ipso), ~145 (triazole C-S), ~155 (triazole C=N).

-

IR (KBr, cm⁻¹): ~3300-3100 (N-H stretching), ~1620 (C=N stretching).

-

MS (ESI+): m/z calculated for C₉H₁₀N₄S [M+H]⁺, found [M+H]⁺.

Workflow and Logical Relationships

The entire process, from the synthesis of the starting material to the final characterization of the S-derivatives, can be visualized in the following workflow diagram.

Experimental workflow for the synthesis of S-derivatives.

Conclusion and Future Perspectives

Microwave-assisted synthesis represents a significant advancement in the field of heterocyclic chemistry, offering a green, efficient, and rapid methodology for the preparation of S-derivatives of 4-amino-1,2,4-triazole-3-thiol.[2][9] The protocols and data presented in this application note provide a robust foundation for researchers to explore the vast chemical space of these promising scaffolds. The ability to rapidly generate diverse libraries of these compounds will undoubtedly accelerate the discovery of new drug candidates with improved therapeutic profiles. Future work in this area will likely focus on the development of one-pot, multi-component reactions under microwave irradiation to further streamline the synthetic process and enhance the principles of green chemistry.

References

-

Swami, S., Sharma, N., Sharma, G., & Shrivastava, R. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]

-

Karaali, N., Mentese, E., Yilmaz, F., Usta, A., & Kahveci, B. (2013). Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives. South African Journal of Chemistry, 66, 161-167. [Link]

-

El-Masry, A. H., Fahmy, H. H., & Abdelwahed, S. H. A. (2000). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(1), 159-171. [Link]

-

Yengoyan, A. P., et al. (2010). Synthesis of Novel 1,3-Substituted 1H-[1][5][10]-Triazole-3-Thiol Derivatives. Journal of Heterocyclic Chemistry, 47(2), 406-410. [Link]

-

Anonymous. (2010). Three-step, One-pot Microwave Assisted Synthesis of 3-Thio-1,2,4-triazoles. Biotage. [Link]

-

Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research, 10(3), 217-220. [Link]

-

Vibhute, Y. B., et al. (2010). Comparative study of conventional and microwave assisted synthesis of novel schiff bases and their antimicrobial screenings. Journal of Chemical and Pharmaceutical Research, 2(6), 234-243. [Link]

-

Gomha, S. M., et al. (2017). Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Journal of Medical Research and Innovation, 1(1), 1-6. [Link]

-

Anonymous. (n.d.). Synthesis and Spectral Characterization of 1,2,4-triazole derivatives. AIP Conference Proceedings. [Link]

-

Anonymous. (n.d.). 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. DergiPark. [Link]

-

Anonymous. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. National Chemical Laboratory. [Link]

-

Anonymous. (n.d.). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Anonymous. (2020). Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Asian Journal of Pharmaceutical Research. [Link]

-

Anonymous. (2023). A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum. [Link]

-

Anonymous. (2017). Microwave-assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4-Thiadiazols. Journal of Medical Research and Innovation. [Link]

-

Anonymous. (2008). Microwave Assisted Synthesis of Some 4-Amino-5-substituted Aryl-3-mercapto-(4H)-1,2,4-triazoles. Asian Journal of Chemistry. [Link]

-

Kamal, A., & Krishnaji, T. (2012). Microwave Assisted Synthesis of Biorelevant Benzazoles. Current Organic Chemistry, 16(10), 1265-1294. [Link]

-

Anonymous. (2012). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

Sources

- 1. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - PMC [pmc.ncbi.nlm.nih.gov]

- 2. asianjpr.com [asianjpr.com]

- 3. Microwave Assisted Synthesis of Biorelevant Benzazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sphinxsai.com [sphinxsai.com]

- 5. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids | MDPI [mdpi.com]

- 6. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]

- 7. 1H NMR, 13C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. elar.urfu.ru [elar.urfu.ru]

- 9. jmrionline.com [jmrionline.com]

- 10. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]

Application Notes and Protocols for Antimicrobial Screening of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

A Technical Guide for Drug Discovery and Development Professionals

Introduction: The Growing Significance of 1,2,4-Triazole Scaffolds in Antimicrobial Research

The relentless evolution of multidrug-resistant microbial pathogens presents a formidable challenge to global health. This has catalyzed an urgent search for novel antimicrobial agents with unique mechanisms of action. Among the heterocyclic compounds that have garnered significant attention, the 1,2,4-triazole nucleus and its derivatives stand out as a versatile and privileged scaffold in medicinal chemistry.[1][2] Specifically, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including notable antimicrobial and antifungal properties.[3][4][5]

The therapeutic potential of triazole-based compounds is well-established, with several clinically successful antifungal drugs, such as fluconazole and itraconazole, belonging to this class.[2][6] The mechanism of action for many triazole antifungals involves the inhibition of cytochrome P450-dependent enzyme sterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[6][7][8] Disruption of ergosterol synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises the integrity and function of the fungal cell membrane.[8][9] While this is a primary mechanism, the diverse functionalities that can be introduced onto the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol core allow for the exploration of other potential microbial targets.

This technical guide provides detailed application notes and standardized protocols for the antimicrobial screening of novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. The methodologies described herein are designed to be robust, reproducible, and aligned with industry best practices, drawing upon guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability.[10][11][12]

Part 1: Preliminary Antimicrobial Screening: Agar Well Diffusion Assay

The agar well diffusion method is a widely used preliminary technique to assess the qualitative antimicrobial activity of test compounds.[3][13] It is a relatively simple, cost-effective, and high-throughput method for screening a large number of derivatives to identify promising candidates for further quantitative analysis.

Underlying Principle

This method relies on the diffusion of the test compound from a well through a solidified agar medium that has been uniformly seeded with a specific microorganism. If the compound possesses antimicrobial activity, it will inhibit the growth of the microorganism in the surrounding area, resulting in a clear zone of inhibition. The diameter of this zone is proportional to the susceptibility of the microorganism to the test compound.

Experimental Workflow: Agar Well Diffusion

Caption: Workflow for the Agar Well Diffusion Assay.

Detailed Protocol: Agar Well Diffusion

Materials:

-

4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives

-

Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[14]

-

Dimethyl sulfoxide (DMSO, sterile)

-

Nutrient Agar (for bacteria) or Sabouraud Dextrose Agar (SDA, for fungi)

-

Sterile petri dishes

-

Sterile cork borer (6-8 mm diameter)

-

Micropipettes and sterile tips

-

Microbial cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans, Aspergillus niger)[14][15]

-

McFarland turbidity standards (0.5)

-

Sterile saline solution (0.85% NaCl)

-

Incubator

Procedure:

-

Preparation of Test Compounds and Controls:

-

Dissolve the synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives and standard antimicrobial agents in sterile DMSO to a desired stock concentration (e.g., 1 mg/mL). Rationale: DMSO is a common solvent for water-insoluble compounds and is generally non-toxic to microorganisms at low concentrations.

-

Prepare a negative control using only sterile DMSO.

-

-

Preparation of Microbial Inoculum:

-

Aseptically pick a few colonies of the test microorganism from a fresh agar plate and suspend them in sterile saline.

-

Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria.[16] Rationale: Standardizing the inoculum density is critical for the reproducibility of the assay.

-

-

Preparation of Seeded Agar Plates:

-

Prepare Nutrient Agar or SDA according to the manufacturer's instructions and sterilize by autoclaving.

-

Cool the molten agar to 45-50°C.

-

Add the standardized microbial inoculum to the molten agar (typically 1% v/v) and mix gently to ensure uniform distribution.

-

Pour the seeded agar into sterile petri dishes and allow it to solidify completely in a laminar flow hood.

-

-

Assay Performance:

-

Using a sterile cork borer, create uniform wells (6-8 mm in diameter) in the solidified agar plates.[13]

-

Carefully pipette a fixed volume (e.g., 50-100 µL) of each test compound solution, standard drug solution, and the DMSO control into separate wells.

-

Allow the plates to stand for at least 30 minutes to permit pre-diffusion of the compounds into the agar.

-

-

Incubation:

-

Incubate the plates under appropriate conditions: typically 37°C for 24 hours for bacteria and 25-28°C for 48-72 hours for fungi.[16]

-

-

Data Collection and Interpretation:

-

After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) for each well.

-

A clear zone around the well indicates antimicrobial activity. The larger the diameter of the zone of inhibition, the more susceptible the microorganism is to the compound.

-

Compare the zone diameters of the test compounds with those of the standard antimicrobial agents and the negative control.

-

Part 2: Quantitative Antimicrobial Susceptibility Testing: Broth Microdilution Method

Following the identification of promising derivatives from the preliminary screening, the broth microdilution method is employed to determine the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test.[17] This quantitative data is essential for structure-activity relationship (SAR) studies and for comparing the potency of different compounds. This method is highly recommended by the Clinical and Laboratory Standards Institute (CLSI).[18]

Underlying Principle

The broth microdilution method involves preparing a series of two-fold dilutions of the test compound in a liquid growth medium in a 96-well microtiter plate.[17][19] Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for microbial growth (turbidity). The lowest concentration of the compound that shows no visible growth is recorded as the MIC.[16]

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Protocol: Broth Microdilution

Materials:

-

Active 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives

-

Standard antimicrobial agents

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Microbial cultures

-

McFarland turbidity standards (0.5)

-

Sterile saline or broth

-

Incubator

-

Plate reader (optional, for quantitative growth assessment)

Procedure:

-

Preparation of Test Compound Dilutions:

-

In a sterile 96-well plate, add 100 µL of sterile broth (CAMHB or RPMI-1640) to wells 2 through 12 of a designated row.

-

Add 200 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

-

Well 11 should contain 100 µL of broth and will serve as the growth control (no compound).

-

Well 12 should contain 200 µL of uninoculated broth and will serve as the sterility control.

-

-

Preparation of Inoculum:

-

Inoculation of Microtiter Plate:

-

Add 100 µL of the standardized inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).

-

The final volume in each test well will be 200 µL.

-

-

Incubation:

-

Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.[16]

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17]

-

The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.

-

Data Presentation and Interpretation

The results of the antimicrobial screening should be presented in a clear and concise manner to facilitate comparison and analysis.

Table 1: Example of Antimicrobial Activity Data for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives

| Compound ID | R-Group | Agar Well Diffusion - Zone of Inhibition (mm) | Broth Microdilution - MIC (µg/mL) |

| S. aureus | E. coli | ||

| Derivative 1 | -H | 12 | 10 |

| Derivative 2 | -Cl | 18 | 15 |

| Derivative 3 | -OCH₃ | 15 | 12 |

| Ciprofloxacin | N/A | 25 | 28 |

| Fluconazole | N/A | - | - |

| DMSO | N/A | 0 | 0 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Potential Mechanism of Action of Triazole Derivatives

As previously mentioned, a primary mechanism of action for triazole antifungals is the inhibition of ergosterol biosynthesis.[21] This pathway is a key target due to its presence in fungi and absence in mammals, providing a degree of selective toxicity.

Caption: Inhibition of Ergosterol Biosynthesis by Triazole Derivatives.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the systematic antimicrobial screening of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. By employing both qualitative and quantitative assays, researchers can effectively identify lead compounds for further development. Future work should focus on elucidating the precise mechanism of action of the most potent derivatives, conducting cytotoxicity studies to assess their safety profile, and performing in vivo efficacy studies in animal models of infection. The continued exploration of this versatile chemical scaffold holds significant promise for the discovery of next-generation antimicrobial agents.

References

-

Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul Journal of Pharmacy, 53(3), 294-301. [Link]

- Küçükgüzel, Ş. G., & Çıkla-Süzgün, P. (2015). Recent advances in bioactive 1,2,4-triazole-3-thiones. European journal of medicinal chemistry, 97, 830-870.

- Aggarwal, N., Kumar, R., Dureja, P., & Khurana, J. M. (2011). Novel nalidixic acid-based 1, 2, 4-triazole-3-thione derivatives as potent antimicrobial agents. Bioorganic & medicinal chemistry letters, 21(11), 3129-3133.

- Rakuno Gakuen University. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Veterinary AMR Center, NVAL, MAFF.

-

Clinical & Laboratory Standards Institute. (n.d.). CLSI. Retrieved from [Link]

-

Tatsumi, Y., Nagashima, M., & Senda, H. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial agents and chemotherapy, 57(5), 2405–2409. [Link]

- Synthesis and antimicrobial screening of 1,2,4-triazole derivatives. (2024). Advanced Pharmaceutical Bulletin.

- Triazole antifungals. (n.d.). EBSCO Research Starters.

- National Institutes of Health, Islamabad Pakistan. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition.

-

Gümrükçüoğlu, N., Imran, M., & Iqbal, I. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. [Link]

- (2025).

-

(2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]

-

(2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. NCBI Bookshelf. [Link]

- (2012). Synthesis and evaluation of some novel 1,2,4-triazole derivatives for antmicrobial, antitubercular and anti-inflammatory activities. Indian Journal of Chemistry, Section B.

-

(2017). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing. [Link]

- (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo.

-

(2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. TSI Journals. [Link]

-

(2024). Antifungal Ergosterol Synthesis Inhibitors. StatPearls - NCBI Bookshelf - NIH. [Link]

-

(2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]

- (2016). M100S - Performance Standards for Antimicrobial Susceptibility Testing.

- (2023).

- (n.d.). Synthesis, Characterization and Evaluation of Anti-Microbial Activity of Some Novel 1,2,4-Triazoles. ajphr.

-

Sahoo, P., Sharma, R., & Pattanayak, P. (2010). Synthesis and evaluation of 4-amino-5-phenyl-4H-[1][3][19]-triazole-3-thiol derivatives as antimicrobial agents. Medicinal Chemistry Research. [Link]

-

(2020). Clinical and Laboratory Standard Institute (CLSI) (2020) Performance Standards for Anti-Microbial Susceptibility Testing. 30th Edition, M100. Scientific Research Publishing. [Link]

- Agrawal, R., et al. (2011). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica.

-

(2022). Pharmacovigilance of triazole antifungal agents: Analysis of the FDA adverse event reporting system (FAERS) database. Frontiers. [Link]

- Behalo, M. S., Aly, A. A., Wasfy, A. F., & Rizk, M. M. (2013). Synthesis of Some Novel 1,2,4-Triazole Derivatives As Potential Antimicrobial Agents. European Journal of Chemistry.

- (2025). Antimicrobial susceptibility testing by broth microdilution method: widely available modification.

- (2024). CLSI M100™ - Pediatric infectious diseases electronic library.

- (n.d.). Synthesis, Molecular Docking Study and Antimicrobial Evaluation of Some 1,2,4-Triazole Compounds.

Sources

- 1. Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. Istanbul University Press [iupress.istanbul.edu.tr]

- 5. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives [indexacademicdocs.org]